ethyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)-3-oxopropanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl ester group, a pyrazole ring, and a keto group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The ethyl ester group can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)-3-oxopropanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The presence of the pyrazole ring and keto group allows for strong binding interactions with the active sites of enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate: Similar structure but lacks the keto group.
3-(1,5-Dimethyl-1H-pyrazol-3-yl)-3-oxopropanoic acid: Similar structure but contains a carboxylic acid group instead of an ethyl ester group.
1,5-Dimethyl-1H-pyrazole-3-carboxamide: Similar structure but contains an amide group instead of an ester group.
Uniqueness
Ethyl 3-(1,5-dimethyl-1H-pyrazol-3-yl)-3-oxopropanoate is unique due to the presence of both an ethyl ester group and a keto group, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H14N2O3 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
ethyl 3-(1,5-dimethylpyrazol-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H14N2O3/c1-4-15-10(14)6-9(13)8-5-7(2)12(3)11-8/h5H,4,6H2,1-3H3 |
InChI Key |
IASGVLCZSHTUPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=NN(C(=C1)C)C |
Origin of Product |
United States |
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